2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo, methyl, and nitro group attached to a pyrazole ring, which is further linked to a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo, methyl, and nitro groups: These functional groups can be introduced through electrophilic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), nitration using nitric acid or a nitrating mixture, and methylation using methyl iodide or dimethyl sulfate.
Acylation to form the acetamide: The final step involves the acylation of the pyrazole derivative with cyclohexylacetyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl group can be involved in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Nucleophiles such as sodium azide, potassium cyanide.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of the bromo group.
Functionalized acetamides: Formed by electrophilic substitution of the methyl group.
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo and methyl groups can modulate the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanyl-phenyl)-acetamide
- 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide
- 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-thienylmethyl)-acetamide
Uniqueness
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which can influence its physicochemical properties, biological activity, and potential applications. The combination of the bromo, methyl, and nitro groups on the pyrazole ring also contributes to its distinct reactivity and functionality compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O3/c1-8-11(13)12(17(19)20)15-16(8)7-10(18)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTJCKWTVMQUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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